2-Butanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mvery sol in alc, ether, liquid hydrogen sulfidein water, 1.32x10+3 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78417. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

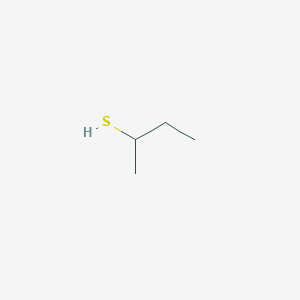

IUPAC Name |

butane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCHFZBWPCLPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041396 | |

| Record name | 2-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with a strong skunk-like odor; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 2-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

84-85 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-10 °F (-23 °C) (Closed cup) | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in alc, ether, liquid hydrogen sulfide, In water, 1.32X10+3 mg/L at 20 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8299 at 17 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.11 (Air = 1) | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

80.7 [mmHg], 80.71 mm Hg at 25 °C /Extrapolated/ | |

| Record name | sec-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorles liquid, Mobile liquid | |

CAS No. |

513-53-1 | |

| Record name | 2-Butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2D731QBYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-165 °C, Liquid molar volume = 0.109430 cu m/kmol. IG Heat of Formation = -9.66X10+7 J/kmol. Heat of fusion at melting point = 6.477X10+6 J/kmol | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C4H10S.[1][2] It is characterized by a thiol functional group (-SH) attached to the second carbon atom of a butane (B89635) chain.[3] This compound and its isomers are of significant interest in various fields, from its role as an odorant in natural gas to its applications as a reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][4] Its high reactivity and strong, unpleasant odor necessitate careful handling and a thorough understanding of its chemical properties.[2][3]

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, with a focus on quantitative data, experimental methodologies, and structural representations to support advanced research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a potent, skunk-like odor.[4][5] It is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-2-butanethiol and (S)-2-butanethiol.[6] The quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H10S | [1] |

| Molecular Weight | 90.19 g/mol | [1] |

| IUPAC Name | Butane-2-thiol | [1] |

| CAS Number | 513-53-1 | [1] |

| Boiling Point | 82-88 °C | [3] |

| Melting Point | -165 °C | [5] |

| Density | 0.83 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 108 hPa at 25 °C | |

| Flash Point | -23 °C (closed cup) | [3] |

| Solubility in Water | 1.32 g/L | [2] |

| Refractive Index (n20/D) | 1.436 | [7] |

| pKa | 10.92 ± 0.10 (Predicted) | [2] |

| LogP (Octanol/Water) | 1.8 | [1] |

Chemical Structure

This compound possesses a chiral center at the carbon atom bonded to the thiol group, resulting in two enantiomers: (R)-2-butanethiol and (S)-2-butanethiol. The general structure and its enantiomeric forms are depicted below.

Reactivity and Chemical Reactions

The chemistry of this compound is largely dictated by the thiol group (-SH), which is susceptible to oxidation.

Atmospheric Oxidation

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[8] These reactions are initiated by the abstraction of a hydrogen atom, predominantly from the S-H bond.[8][9] The subsequent reaction with atmospheric oxygen leads to the formation of sulfur dioxide (SO₂) and 2-butanone (B6335102) as major products.[3][8]

The generalized atmospheric oxidation pathway is illustrated below.

Experimental studies have determined the product yields from these reactions. For the reaction with OH radicals, the yield of SO₂ is approximately (81 ± 2)% and for 2-butanone is (42 ± 1)%.[8] When reacting with Cl atoms, the yields are (59 ± 2)% for SO₂ and (39 ± 2)% for 2-butanone.[8]

Oxidation with Other Reagents

In a laboratory setting, this compound can be oxidized by various reagents. For instance, its oxidation by hexacyanoferrate (III) ions in a methanol-water medium has been studied, demonstrating first-order dependence on the hexacyanoferrate (III) ion concentration.[10]

Experimental Protocols

Chiral Separation by Gas Chromatography (GC)

The analysis and separation of this compound enantiomers are crucial in fields such as flavor chemistry and pharmaceutical development.[11] Gas chromatography with a chiral stationary phase is the primary technique for this purpose.[11]

Objective: To separate the (R) and (S) enantiomers of this compound.

Methodology:

-

Sample Preparation (Derivatization): To enhance volatility and improve interaction with the chiral stationary phase, derivatization is often employed.[11]

-

Reagents: Acetic anhydride (B1165640) and pyridine (B92270) (catalyst).[11]

-

Procedure: To 100 µL of the this compound sample, add 50 µL of acetic anhydride and 50 µL of pyridine. Cap the vial and heat at 70°C for 20 minutes. After cooling, the sample is ready for injection.[11]

-

-

Gas Chromatography Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[11]

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Expected Results: The two acetylated enantiomers of this compound will elute at different retention times, allowing for their separation and quantification. The elution order depends on the specific chiral stationary phase used.[11]

Kinetic Studies of Atmospheric Oxidation

The rate coefficients for the gas-phase reactions of this compound with OH radicals and Cl atoms have been determined experimentally.

Objective: To determine the rate coefficients for the reaction of this compound with OH radicals and Cl atoms at atmospheric pressure and 298 K.[8]

Methodology:

-

Experimental Setup: The experiments are typically conducted in a large-volume photoreactor (e.g., 480 L borosilicate glass) coupled with a long-path in-situ Fourier Transform Infrared (FTIR) spectrometer.[8]

-

Reactant Generation:

-

OH radicals: Generated by the photolysis of methyl nitrate (B79036) (CH₃ONO) in the presence of NO in air.[8]

-

Cl atoms: Generated by the photolysis of molecular chlorine (Cl₂).

-

-

Procedure:

-

A known concentration of this compound and a reference compound with a known reaction rate coefficient are introduced into the photoreactor.

-

The radical precursor is introduced, and the mixture is irradiated with UV lamps to initiate the reaction.

-

The concentrations of this compound and the reference compound are monitored over time using FTIR spectroscopy.

-

-

Data Analysis: The rate coefficient for the reaction of this compound is determined relative to the rate coefficient of the reference compound using the following relationship: ln([this compound]₀ / [this compound]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k(this compound) / k(reference)

Results: The experimentally determined rate coefficients are:

-

k(OH + this compound) = (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[8]

-

k(Cl + this compound) = (2.49 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[3][12] Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin.[3] It can cause skin, eye, and respiratory irritation.[2][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator when handling this compound.[12]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents, reducing agents, and bases.[2][13]

Conclusion

This compound is a chemically significant molecule with well-defined physical and structural properties. Its reactivity, particularly its susceptibility to oxidation, is a key aspect of its chemical behavior. The experimental protocols outlined in this guide for its chiral separation and kinetic analysis provide a foundation for further research and application in various scientific disciplines. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

- 1. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 513-53-1 [smolecule.com]

- 4. innospk.com [innospk.com]

- 5. This compound(513-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. (2R)-butane-2-thiol | C4H10S | CID 444090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Gas-phase degradation of this compound initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestlabs.com [synquestlabs.com]

sec-Butyl Mercaptan: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl mercaptan, also known as 2-butanethiol, is an organosulfur compound with the chemical formula C4H10S.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor, often compared to that of a skunk.[1][3] This distinct smell makes it a valuable odorant for natural gas, enabling the detection of leaks.[3] Beyond this primary application, understanding its physical properties is crucial for its safe handling, use in chemical synthesis, and for toxicological and environmental fate studies. This technical guide provides an in-depth overview of the core physical properties of sec-butyl mercaptan, complete with experimental protocols for their determination and visual workflows.

Core Physical Properties

The physical characteristics of sec-butyl mercaptan are well-documented across various sources. The following table summarizes the key quantitative data.

| Physical Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Weight | 90.19 g/mol | N/A | N/A | [4][5] |

| Boiling Point | 84-85.2 °C | N/A | 760 mmHg | [1][6] |

| Melting Point | -165 °C | N/A | N/A | [1] |

| Density | 0.83 g/mL | 25 | N/A | [6][7] |

| 0.835 g/mL | 15.6 | N/A | [8] | |

| 0.8290 g/cm³ | 20 | N/A | [4] | |

| Vapor Pressure | 142 mmHg | 37.7 | N/A | [6][9] |

| 80.7 mmHg | N/A | N/A | [3] | |

| 2.75 PSI | 38 | N/A | [8] | |

| 10.8 kPa | 25 | N/A | ||

| Solubility in Water | Slightly soluble / Partly soluble | N/A | N/A | [1][4][8][9] |

| 1.32 g/L | N/A | N/A | [6] | |

| Refractive Index | 1.436 (n20/D) | 20 | N/A | [6][7] |

| 1.4338 (n20/D) | 20 | N/A | [4] | |

| Flash Point | -23 °C (-9.4 °F) (Closed cup) | N/A | N/A | [7][10] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a volatile liquid like sec-butyl mercaptan.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For a substance like sec-butyl mercaptan, a simple distillation or ebulliometric method can be employed.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: A small volume of sec-butyl mercaptan is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The liquid is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.[12]

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.[13] It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology:

-

Mass Measurement: An empty, clean, and dry graduated cylinder is weighed on an analytical balance.[14]

-

Volume Measurement: A known volume of sec-butyl mercaptan (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[15] This process is typically repeated multiple times to ensure accuracy, and the average value is reported.[14]

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[11] For a volatile liquid like sec-butyl mercaptan, a static or effusion method can be used.[16]

Methodology (Static Method):

-

Sample Introduction: A small amount of the purified liquid is introduced into a thermostatted, evacuated vessel of a known volume.

-

Equilibrium: The vessel is maintained at a constant temperature to allow the liquid-vapor equilibrium to be established.

-

Pressure Measurement: The pressure inside the vessel is measured using a pressure transducer. This pressure is the vapor pressure of the substance at that specific temperature.[17]

-

Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.[18] The data can be plotted as ln(P) versus 1/T (in Kelvin) to determine the enthalpy of vaporization from the slope of the line (Clausius-Clapeyron equation).[17]

Determination of Solubility in Water

Solubility is the ability of a substance to dissolve in a solvent.[19] The solubility of an organic compound in water can be determined by observing the miscibility of the two substances.

Methodology:

-

Sample and Solvent: A small, measured amount of sec-butyl mercaptan (e.g., 0.1 mL) is added to a test tube containing a known volume of deionized water (e.g., 3 mL).[20]

-

Mixing: The test tube is stoppered and shaken vigorously for a set period.

-

Observation: The mixture is allowed to stand and is then observed. If the sec-butyl mercaptan dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is classified as slightly soluble or insoluble.[21]

-

Quantitative Measurement: For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved sec-butyl mercaptan can be determined using techniques like gas chromatography.[22]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties described above.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. This compound [webbook.nist.gov]

- 3. sec-Butyl mercaptan - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound(513-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. sec-Butyl Mercaptan | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cpchem.com [cpchem.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. youtube.com [youtube.com]

- 17. bellevuecollege.edu [bellevuecollege.edu]

- 18. ipc.kit.edu [ipc.kit.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.ws [chem.ws]

- 22. researchgate.net [researchgate.net]

Synthesis of 2-Butanethiol from 2-Bromobutane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-butanethiol from 2-bromobutane (B33332), a key transformation in organic chemistry. The document details the two primary synthetic methodologies: nucleophilic substitution with sodium hydrosulfide (B80085) and the thiourea-based synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction

This compound, also known as sec-butyl mercaptan, is a vital organosulfur compound with a characteristic strong odor. It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] The thiol functional group imparts unique reactivity, making it a versatile building block in organic synthesis. The efficient and selective synthesis of this compound is, therefore, of significant interest. This guide focuses on the conversion of 2-bromobutane, a readily available starting material, to this compound via nucleophilic substitution reactions.

Core Synthetic Pathways

The synthesis of this compound from 2-bromobutane is primarily achieved through two effective methods, both relying on the nucleophilic nature of sulfur-containing reagents. These reactions typically proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the bromine atom. This concerted mechanism leads to an inversion of stereochemistry if a chiral starting material is used.[2][3]

Pathway 1: Reaction with Sodium Hydrosulfide

This direct approach involves the reaction of 2-bromobutane with sodium hydrosulfide (NaSH). The hydrosulfide anion (

SH−Pathway 2: Synthesis via Isothiouronium Salt

This two-step method is often preferred due to its higher yields and cleaner reaction profile.[1] Initially, 2-bromobutane is treated with thiourea (B124793) to form a stable S-sec-butylisothiouronium bromide salt. This intermediate is then hydrolyzed under basic conditions, typically with sodium hydroxide (B78521), to yield this compound. This pathway avoids the formation of thioether byproducts.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the product, as well as typical reaction parameters for the synthesis of this compound from 2-bromobutane.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Bromobutane | C₄H₉Br | 137.02[4] | 91.2 | 1.255 |

| Sodium Hydrosulfide | NaSH | 56.06 | Decomposes | 1.79 |

| Thiourea | CH₄N₂S | 76.12 | 176-178 | 1.405 |

| This compound | C₄H₁₀S | 90.19[5] | 84-85[5] | 0.833[5] |

Table 2: Reaction Conditions and Expected Yields

| Parameter | Pathway 1: Sodium Hydrosulfide | Pathway 2: Thiourea |

| Solvent | Ethanol, Methanol, or aqueous ethanol | Ethanol |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 2-4 hours | 3-5 hours (isothiouronium salt formation), 2-3 hours (hydrolysis) |

| Key Reagents | Sodium hydrosulfide (in excess) | Thiourea, Sodium hydroxide |

| Typical Yield | 60-75% | 75-90% |

| Purification Method | Distillation | Extraction followed by distillation |

Experimental Protocols

Caution: These procedures should be carried out in a well-ventilated fume hood, as this compound has a strong, unpleasant odor and is flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Pathway 1: Synthesis of this compound using Sodium Hydrosulfide

Materials:

-

2-Bromobutane

-

Sodium hydrosulfide (NaSH), anhydrous

-

Ethanol, absolute

-

Hydrochloric acid, dilute (e.g., 2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in absolute ethanol.

-

Addition of 2-Bromobutane: Slowly add 2-bromobutane (1 equivalent) to the stirred ethanolic solution of sodium hydrosulfide.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid, water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 84-85 °C.[5]

Pathway 2: Synthesis of this compound via Isothiouronium Salt

Materials:

-

2-Bromobutane

-

Thiourea

-

Ethanol, 95%

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid, dilute (e.g., 2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of S-sec-butylisothiouronium bromide:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromobutane and thiourea in 95% ethanol.

-

Heat the mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate of the isothiouronium salt should be observed.

-

-

Hydrolysis of the Isothiouronium Salt:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.

-

Heat the mixture to reflux for an additional 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture carefully with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows described in this guide.

Caption: SN2 reaction mechanism for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound via the thiourea method.

References

- 1. benchchem.com [benchchem.com]

- 2. We'll see in Chapter 11 that alkyl halides react with hydrosulfide ion (H.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Butanethiol via the Thiourea Route

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butanethiol, a valuable organosulfur compound, utilizing the thiourea (B124793) route. This method offers a robust and efficient alternative to other synthetic pathways, minimizing the formation of sulfide (B99878) byproducts. This document details the reaction mechanism, a precise experimental protocol, quantitative data, and process visualizations to support laboratory-scale synthesis.

Introduction

This compound, also known as sec-butyl mercaptan, is a chiral organosulfur compound with a distinct, strong odor. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The thiourea route for the preparation of thiols is a well-established and reliable method that proceeds in two main stages: the formation of an S-alkylisothiouronium salt followed by its alkaline hydrolysis. This pathway is particularly advantageous as it avoids the common issue of symmetrical sulfide formation, which can occur when using hydrosulfide (B80085) nucleophiles.[1]

Reaction Mechanism

The synthesis of this compound via the thiourea route is a two-step process:

-

Nucleophilic Substitution: The process begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of 2-bromobutane (B33332). This SN2 reaction results in the formation of an S-(sec-butyl)isothiouronium bromide salt.[2][3][4]

-

Hydrolysis: The intermediate isothiouronium salt is then subjected to alkaline hydrolysis. The hydroxide (B78521) ions facilitate the decomposition of the salt to yield this compound, urea, and a salt byproduct.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Bromobutane | C4H9Br | 137.02 | 91.2 | 1.256 | 1.437 |

| Thiourea | CH4N2S | 76.12 | Decomposes | 1.405 | - |

| S-(sec-butyl)isothiouronium bromide | C5H13BrN2S | 213.14 | - | - | - |

| This compound | C4H10S | 90.19 | 84.6 - 85.2 | 0.83 | 1.436 |

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Step 1: Isothiouronium Salt Formation | |

| Molar Ratio (2-Bromobutane:Thiourea) | 1:1 |

| Solvent | Water |

| Catalyst | Tetrabutylammonium (B224687) bromide (Phase Transfer Catalyst) |

| Reaction Temperature | 50°C |

| Reaction Time | 1 - 8 hours |

| Step 2: Hydrolysis | |

| Hydrolyzing Agent | 20% (w/w) Sodium Hydroxide Solution |

| Molar Ratio (Isothiouronium Salt:NaOH) | 1:3 |

| Reaction Temperature | 60°C |

| Reaction Time | 1 - 1.5 hours |

| Overall Process | |

| Expected Yield | 76-78% |

| Purity (by GC) | >99% |

Data adapted from patent CN102417473A.[6]

Experimental Protocol

This protocol is based on the procedure outlined in patent CN102417473A for the synthesis of this compound.[6]

Materials:

-

2-Bromobutane (13.7 g, 0.1 mol)

-

Thiourea (7.6 g, 0.1 mol)

-

Tetrabutylammonium bromide (0.2 g, 0.62 mmol)

-

20% (w/w) Sodium hydroxide solution (12 g NaOH in 48 g water, 0.3 mol)

-

47% (w/w) Sulfuric acid solution

-

Anhydrous calcium chloride

-

Water (30 mL)

Procedure:

Step 1: Formation of S-(sec-butyl)isothiouronium bromide

-

To a reaction flask, add 30 mL of water, 7.6 g (0.1 mol) of thiourea, and 0.2 g (0.62 mmol) of tetrabutylammonium bromide.

-

Stir the mixture and heat to 50°C.

-

Slowly add 13.7 g (0.1 mol) of 2-bromobutane to the reaction mixture.

-

Maintain the reaction at 50°C with stirring for 4 hours.

Step 2: Hydrolysis to this compound

-

Increase the temperature of the reaction system to 60°C.

-

Begin the addition of 12 g of a 20% (w/w) aqueous sodium hydroxide solution.

-

After the addition is complete, continue stirring at 60°C for 1.5 hours.

Step 3: Work-up and Purification

-

Stop heating and equip the flask for distillation.

-

Carefully acidify the reaction solution to a pH of 1-2 with a 47% (w/w) sulfuric acid solution.

-

Begin distillation and collect the organic layer from the distillate.

-

Dry the collected organic layer with anhydrous calcium chloride.

-

Filter the drying agent.

-

The filtrate is then subjected to a final distillation, collecting the fraction at approximately 84°C. This yields 6.87 g of colorless liquid this compound.

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Spectroscopic Analysis of 2-Butanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Butanethiol (sec-butyl mercaptan), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.0 | Triplet | ~7.4 | -CH₃ (C4) |

| ~1.2 | Doublet | ~6.8 | -CH₃ (C1) |

| ~1.5 | Multiplet | -CH₂- | |

| ~1.6 | Doublet of triplets | -SH | |

| ~2.7 | Multiplet | -CH- |

Source: Predicted data and general values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~11.5 | -CH₃ (C4) |

| ~23.0 | -CH₃ (C1) |

| ~31.0 | -CH₂- |

| ~40.0 | -CH- |

Source: Predicted data and spectral databases.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 2550-2600 | Weak | S-H stretch |

| 1465-1450 | Medium | C-H bend (alkane) |

| 600-700 | Medium | C-S stretch |

Source: NIST/EPA Gas-Phase Infrared Database and general IR correlation tables.[1][2][3]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 90 | ~57 | [M]⁺ (Molecular Ion) |

| 61 | High | [C₂H₅S]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6][7] An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift referencing.[7] To ensure homogeneity of the magnetic field, the sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[8]

-

Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10] Place a second salt plate on top to create a thin liquid film between the plates.[9][11]

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12][13]

-

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam.[12][14] This process often causes the molecules to fragment.

-

Mass Analysis: The resulting ions (the molecular ion and any fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. organomation.com [organomation.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2-Butanethiol (CAS 513-53-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butanethiol (CAS 513-53-1), a versatile organosulfur compound. The document details its chemical and physical properties, synthesis methodologies, key applications in organic synthesis, and essential safety and handling protocols. Particular emphasis is placed on experimental procedures for its synthesis and analysis, including spectroscopic data. While a specific signaling pathway for this compound is not extensively documented in scientific literature, this guide presents a generalized model for the biological activity of volatile sulfur compounds and the principles of thiol-mediated redox signaling, providing a framework for further investigation.

Chemical and Physical Properties

This compound, also known as sec-butyl mercaptan, is a colorless liquid with a characteristically strong, unpleasant odor.[1] It is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers.[2] Its volatility and strong odor are key characteristics that influence its applications and handling.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀S | [3] |

| Molecular Weight | 90.19 g/mol | [3] |

| CAS Number | 513-53-1 | [4] |

| Appearance | Colorless liquid | |

| Odor | Strong, skunk-like, sulfurous | [5] |

| Density | 0.83 g/cm³ at 20 °C | [6] |

| Boiling Point | 82-88 °C at 1013 hPa | [6] |

| Melting Point | -165 °C | [6] |

| Flash Point | -23 °C | [6] |

| Vapor Pressure | 108 hPa at 25 °C | [6] |

| Refractive Index | 1.436 at 20 °C | [4] |

| Solubility | Soluble in alcohol; water solubility 1320 mg/L at 20 °C | [2] |

| pKa | ~10 | [7] |

Synthesis of this compound

This compound can be synthesized through several routes, with the reaction of 2-halobutanes with a sulfur source being a common laboratory method. The industrial synthesis often involves the addition of hydrogen sulfide (B99878) to 2-butene.[4]

Laboratory Synthesis from 2-Bromobutane (B33332) and Thiourea (B124793)

This method provides a reliable route to this compound with good yields and avoids the direct handling of highly toxic hydrogen sulfide gas. The reaction proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[7][8]

Step 1: Formation of S-(sec-butyl)isothiouronium bromide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (e.g., 7.6 g, 0.1 mol) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (e.g., 0.685 g, 2.12 mmol) in water (e.g., 30 mL).

-

Heat the mixture to 50 °C with stirring.

-

Slowly add 2-bromobutane (e.g., 13.7 g, 0.1 mol) to the reaction mixture.

-

Maintain the reaction at 50 °C for 1-8 hours.

Step 2: Hydrolysis of the Isothiouronium Salt

-

Increase the temperature of the reaction mixture to 60 °C.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20 wt%, 12 g NaOH in 48 mL water, 0.3 mol) to the flask.

-

Continue stirring at 60 °C for 1.5-8 hours.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification of this compound

-

Carefully acidify the reaction mixture to a pH of 1-2 using a 47 wt% aqueous solution of sulfuric acid.

-

Set up a distillation apparatus and distill the mixture.

-

Collect the fraction boiling at approximately 84 °C.

-

Dry the collected organic layer over anhydrous calcium chloride.

-

Filter and redistill the liquid to obtain purified this compound.

Note: This protocol is adapted from a patent and should be performed by trained personnel in a well-ventilated fume hood due to the strong odor and flammability of the product.

Caption: Workflow for the synthesis of this compound from 2-bromobutane.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its thiol group.

Palladium-Catalyzed Thioetherification

A significant application of this compound is in the palladium-catalyzed synthesis of aryl sulfides.[3] This reaction forms a carbon-sulfur bond between an aryl halide or triflate and the thiol. Aryl sulfides are important structural motifs in many pharmaceuticals and agrochemicals.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine (B1218219) ligand like Xantphos (0.04 mmol).

-

Add a solvent such as dioxane (5 mL) and a base, for instance, diisopropylethylamine (2.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired aryl sec-butyl sulfide.

Caption: Palladium-catalyzed synthesis of aryl sec-butyl sulfides.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile sulfur compounds like this compound.

-

Sample Preparation: For liquid samples, dilute with a suitable solvent such as dichloromethane. For air or gas samples, solid-phase microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for pre-concentration.[9]

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm), is suitable.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 15 °C/min, and hold for 2 minutes.[10]

-

Injector: Splitless injection at 250 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.[10]

-

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (in CCl₄) | δ (ppm): ~2.8 (m, 1H, -CH-SH), ~1.5 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃) | [3] |

| ¹³C NMR | (Predicted) δ (ppm): ~40 (-CH-SH), ~30 (-CH₂-), ~20 (-CH₃), ~10 (-CH₃) | [4] |

| FTIR | ν (cm⁻¹): ~2550 (S-H stretch, weak), ~2960 (C-H stretch), ~1460 (C-H bend) | [11] |

| Mass Spectrometry (EI) | m/z (%): 90 (M⁺), 61, 57, 41 | [4] |

Biological Significance and Signaling Pathways

Direct evidence for a specific signaling pathway involving this compound in drug development or physiological processes is limited. However, as a volatile sulfur compound (VSC) and a thiol, its potential biological activities can be inferred from the known roles of these chemical classes.

Olfactory Signaling of Volatile Sulfur Compounds

VSCs are potent odorants that are detected by olfactory receptors (ORs) in the nasal cavity.[12][13] The interaction of a VSC with an OR, which is a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[14]

Caption: Generalized olfactory signaling pathway for VSCs.

Thiol-Mediated Redox Signaling

The thiol group of this compound can potentially participate in cellular redox signaling. Thiol groups in endogenous molecules like glutathione (B108866) and cysteine residues in proteins are crucial for maintaining the cellular redox balance and can act as "redox switches".[15][16] Reactive oxygen species (ROS) can oxidize thiols to various states (e.g., sulfenic acid, disulfide), which can alter protein function and initiate signaling cascades.[15][16] These redox-sensitive pathways are involved in a multitude of cellular processes, including gene expression, apoptosis, and inflammation.[17][18] Exogenous thiols could potentially influence these pathways by reacting with ROS or participating in thiol-disulfide exchange reactions.[19]

Caption: General role of thiols in redox signaling pathways.

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[20] Due to its strong and unpleasant odor, it should always be handled in a well-ventilated fume hood.

Table 3: Hazard Information for this compound

| Hazard Statement | GHS Code |

| Highly flammable liquid and vapor | H225 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed in a cool, dry, and well-ventilated place.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of fire, use dry chemical, CO₂, or alcohol-resistant foam.

First Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic applications, particularly in the formation of C-S bonds. Its handling requires strict adherence to safety protocols due to its flammability and toxicity. While its direct role in specific biological signaling pathways relevant to drug development is not well-established, its nature as a volatile thiol suggests potential interactions with olfactory receptors and cellular redox systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities may uncover novel applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Preparation and Reactions of Thiols [jove.com]

- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iwaponline.com [iwaponline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Initial mechanisms basic to olfactory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Thiol Based Redox Signaling in Plant Nucleus [frontiersin.org]

- 16. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 18. Thiols in cellular redox signalling and control. | Semantic Scholar [semanticscholar.org]

- 19. Roles of thiols in cellular radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Butan-2-thiol

IUPAC Name: Butan-2-thiol

Synonyms: sec-Butyl Mercaptan, 2-Butylthiol, 1-Methylpropanethiol.[1]

CAS Number: 513-53-1[1]

This technical guide provides a comprehensive overview of Butan-2-thiol, a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

Butan-2-thiol is a flammable, colorless to yellow transparent liquid with a strong, characteristic odor.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H10S | [1] |

| Molecular Weight | 90.19 g/mol | [2][3] |

| Density | 0.83 g/cm³ at 20°C | [1] |

| Boiling Point | 82-88 °C | |

| Melting Point | -165 °C | |

| Flash Point | -23 °C | |

| Vapor Pressure | 108 hPa at 25 °C | |

| Solubility in Water | 1.32 g/L | [4] |

| Refractive Index | 1.436 (n20/D) | [4] |

Synthesis and Industrial Production

The synthesis of secondary thiols like butan-2-thiol can be achieved through several methods. Acid-catalyzed synthesis is a common approach. Other methods include free-radical-initiated processes, alcohol substitution, or halide substitution.[3] For industrial-scale production, butan-2-thiol is often synthesized as an intermediate for various chemical products.[1]

A generalized synthetic workflow is depicted below.

Caption: Generalized synthesis workflow for Butan-2-thiol.

Applications in Research and Industry

Butan-2-thiol's primary application is as an intermediate in organic synthesis.[1] Its reactive thiol group makes it a valuable building block for creating more complex molecules.[1] These synthesized compounds have applications in pharmaceuticals, agrochemicals, and specialty chemicals.[1] For instance, it is used as a reagent for the synthesis of aryl sulfides through palladium-catalyzed thioetherification of aryl bromides and iodides.[5] Its distinct odor also leads to its use in flavoring agents.[6]

Experimental Protocols

A. Quantification of Thiols using Ellman's Test

This protocol outlines the quantitative determination of free sulfhydryl (-SH) groups, a standard method applicable to butan-2-thiol.[7]

Reagents:

-

DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid)

-

Tris Buffer Solution

-

Sample Solution: Containing butan-2-thiol

Procedure:

-

Turn on the UV-Vis spectrophotometer.

-

In a cuvette, mix 50 µL of the DTNB solution, 100 µL of the Tris solution, and water to make up a volume of 990 µL.

-

Use this solution to take a background reading in the spectrophotometer.

-

Introduce 10 µL of the sample solution into the cuvette.

-

Mix carefully.

-

Record the absorbance at 412 nm.[7]

-

The molarity of the thiol is calculated by dividing the average absorbance by the extinction coefficient of the reagent (13600 M⁻¹ cm⁻¹).[7]

B. Protocol for Thiol Quantification in Cell Lysates

This protocol is a more specific application for determining thiol concentrations in biological samples.[8]

Reagents:

-

Probe Stock Solution (10 mM): Dissolve 4-(chloromethyl)-7-hydroxycoumarin in anhydrous DMSO.

-

Working Probe Solution (100 µM): Dilute the stock solution 1:100 in PBS (pH 7.4).

-

Lysis Buffer: e.g., RIPA buffer without reducing agents.

Procedure:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (cell lysate).

-

In a 96-well plate, add 50 µL of cell lysate.

-

Add 50 µL of the Working Probe Solution to each well.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence intensity with excitation at ~350 nm and emission at ~450 nm.[8]

References

- 1. innospk.com [innospk.com]

- 2. (2R)-butane-2-thiol | C4H10S | CID 444090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butan-2-thiol [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 4-ethoxy-2-methyl- (841262-46-2) for sale [vulcanchem.com]

- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Butanethiol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butanethiol, a versatile organosulfur compound. This document details its various synonyms, key chemical and physical properties, and its classification, serving as an essential resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C4H10S.[1] It is classified as a thiol, which is characterized by the presence of a sulfhydryl (-SH) functional group attached to a saturated carbon framework.[2] Due to its distinct and powerful odor, it is sometimes used as an odorant for natural gas.[2] The compound is also utilized as a chemical intermediate in the synthesis of other organic molecules, such as in the preparation of arylsulfides.[1][3]

The nomenclature of this compound is diverse, with various synonyms used across different contexts, from formal IUPAC naming conventions to common laboratory and commercial labels. A comprehensive list of these synonyms is provided below.

Table 1: Synonyms for this compound

| Type of Name | Synonym | Source |

| IUPAC Name | butane-2-thiol | [4][5][6] |

| Common Name | sec-Butyl mercaptan | [1][2][4][5][6][7][8][9] |

| 2-Butyl mercaptan | [2][3][4][6] | |

| sec-Butyl thiol | [4][5][6] | |

| 2-Butylthiol | [2][4][5][6] | |

| sec-Butanethiol | [2][4][5][6] | |

| secondary Butylmercaptan | [4][5][6] | |

| sec-Butyl thioalcohol | [4][5][6] | |

| Systematic Name | 1-Methyl-1-propanethiol | [4][5][6][8] |

| 2-Mercaptobutane | [2][3][4][5][6] | |

| Trade Name/Other | Mercaptan C4 | [7][9] |

| NSC 78417 | [2][4][5][6] | |

| (±)-2-Butanethiol | [2][5] | |

| s-Butanethiol | [2][9] | |

| S-Butanethiol | [2] | |

| 2-Butanetiol | [2] | |

| 3-Methyl-2-propanethiol | [2][5] | |

| sec-C4H9SH | [4][5][6] |

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for designing experimental setups, understanding its behavior in different environments, and for safety considerations.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 513-53-1 | [1][2][3][4][5][7][8] |

| Molecular Formula | C4H10S | [1][2][3][4][5][7][9] |

| Molecular Weight | 90.19 g/mol | [1][3][5][7][8][9] |

| Density | 0.83 g/mL at 20-25 °C | [7][8][9] |

| Boiling Point | 82-88 °C | [7][8][9] |

| Melting Point | -165 °C | [8][9] |

| Flash Point | -23 °C (-9.4 °F) | [8] |

| Vapor Pressure | 108 hPa (at 25 °C) to 142 mmHg (at 37.7 °C) | [7][8][9] |

| Refractive Index | n20/D 1.436 | [7][9] |

| Solubility in Water | 1.32 g/L | [2][9] |

Logical Relationships of Synonyms

The various synonyms for this compound can be categorized based on chemical naming conventions. The following diagram illustrates the logical relationship between the primary IUPAC name and its common and systematic alternatives.

Caption: Logical classification of synonyms for this compound.

Experimental Protocols

While a detailed experimental protocol is highly dependent on the specific application, a general procedure for the use of this compound in the synthesis of arylsulfides, a noted application, is outlined below.[1][3] This should be adapted and optimized for specific substrates and reaction conditions.

General Protocol for Palladium-Catalyzed Thioetherification

-

Materials: this compound, aryl bromide or iodide, palladium catalyst (e.g., Pd(dba)2), phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., K3PO4 or Cs2CO3), and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.

-

Add the base to the flask.

-

Evacuate and backfill the flask with the inert gas several times.

-

Add the anhydrous solvent, followed by the this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired aryl sulfide.

-

Note: This is a generalized procedure. Researchers should consult relevant literature for specific catalyst systems, reaction conditions, and safety precautions. The handling of this compound should be performed in a well-ventilated fume hood due to its potent odor and flammability.

References

- 1. CAS 513-53-1: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 513-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-丁硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound for synthesis 513-53-1 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

The Environmental Fate of Volatile Organic Sulfur Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of volatile organic sulfur compounds (VOSCs). VOSCs are a significant class of compounds that play a crucial role in the global sulfur cycle and have notable impacts on atmospheric chemistry, climate, and environmental quality. This document details their sources, atmospheric transformation pathways, and eventual deposition, with a focus on quantitative data, experimental methodologies, and the intricate chemical relationships involved.

Introduction to Volatile Organic Sulfur Compounds (VOSCs)

Volatile organic sulfur compounds are organic compounds containing sulfur that readily vaporize at ambient temperatures.[1] They originate from both natural and anthropogenic sources and are key players in the global biogeochemical sulfur cycle.[2][3] The most abundant and environmentally significant VOSCs include dimethyl sulfide (B99878) (DMS), methanethiol (B179389) (MT), carbon disulfide (CS₂), and carbonyl sulfide (OCS).[4][5][6] Their environmental fate is a complex interplay of emission, atmospheric transport, chemical transformation, and deposition processes.

Sources of Volatile Organic Sulfur Compounds

VOSC emissions are broadly categorized as biogenic (natural) and anthropogenic (human-made).

2.1. Biogenic Sources: The primary natural source of atmospheric VOSCs is the marine environment.[7] Marine phytoplankton, particularly certain species of algae, produce dimethylsulfoniopropionate (DMSP), which is enzymatically cleaved to form DMS.[8] DMS is the most abundant biogenic sulfur compound emitted to the atmosphere.[9] In freshwater ecosystems and anoxic environments like sediments and sewers, VOSCs, especially methanethiol (MT) and DMS, are formed through the methylation of sulfide and the degradation of sulfur-containing amino acids.[5][10][11]

2.2. Anthropogenic Sources: Human activities also contribute significantly to VOSC emissions. Industrial processes, such as pulp and paper manufacturing, wastewater treatment, and petroleum refining, are major sources.[12][13] The combustion of fossil fuels, particularly coal, releases sulfur compounds, including VOSCs, into the atmosphere.[14] Agricultural activities and waste decomposition are also notable anthropogenic sources.[15]

Quantitative Data on VOSC Emissions and Atmospheric Abundance

The following tables summarize key quantitative data related to the emission rates and atmospheric concentrations of major VOSCs.

Table 1: Estimated Global Emission Rates of Major VOSCs

| Compound | Source Type | Emission Rate (Tg S yr⁻¹) | References |

| Dimethyl Sulfide (DMS) | Oceanic | 17.2 - 27.1 | [16][17] |

| Terrestrial | 0.1 - 1.0 | [8] | |

| Methanethiol (MeSH) | Oceanic | Estimated at ~10% of DMS flux | [18] |

| Carbon Disulfide (CS₂) | Oceanic | 0.04 - 0.4 | [18][19] |

| Industrial | 0.3 - 0.6 | [20] | |

| Carbonyl Sulfide (OCS) | Oceanic | 0.08 - 0.4 | [18] |

| Industrial & Biomass Burning | 0.2 - 0.5 | [2] |

Table 2: Typical Atmospheric Concentrations of Major VOSCs

| Compound | Environment | Concentration Range | References |